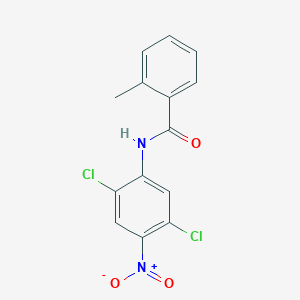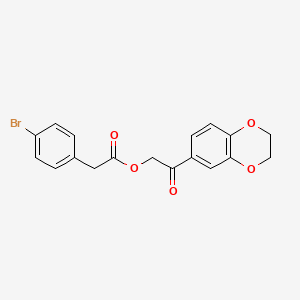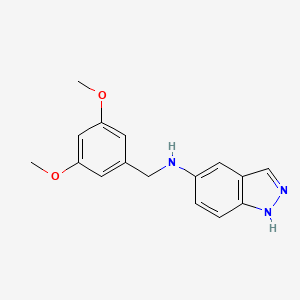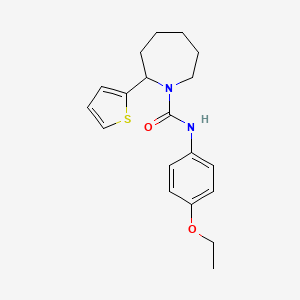
3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is a synthetic compound that belongs to the family of chalcones. It is also known as CNB-001, and it has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the inhibition of oxidative stress and inflammation. It also modulates various signaling pathways involved in cell survival and death. Furthermore, it has been found to enhance the activity of various neurotrophic factors, which play a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Furthermore, it has been found to improve cognitive function and memory in various animal models.
实验室实验的优点和局限性
One of the advantages of using 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments is its neuroprotective effects. It can be used to study the mechanisms involved in neurodegenerative disorders and to develop potential therapeutic interventions. However, one of the limitations is its solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One of the directions is to study its potential applications in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need to develop more efficient synthesis methods and improve its solubility in water for better administration in experiments.
Conclusion:
This compound is a promising synthetic compound that has shown neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties. It has potential applications in the treatment of various neurodegenerative disorders. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods.
合成方法
The synthesis of 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the condensation reaction of 4-chloro-3-nitrobenzaldehyde and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization.
科学研究应用
3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. It has shown neuroprotective effects in various in vitro and in vivo studies. It has also been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. Additionally, it has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-2-25-15-6-4-13(5-7-15)18-11-14(19(22)26-18)9-12-3-8-16(20)17(10-12)21(23)24/h3-11H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVINDEWKAHFE-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)




![2-iodo-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5013768.png)
![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013782.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)